3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Description
The compound “3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a complex organic molecule. It is related to the class of compounds known as pyrazolopyridazines .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed coupling reactions . The trifluoromethyl group could potentially be introduced using a compound such as 3-(Trifluoromethyl)phenol .Scientific Research Applications
Synthesis and Reactions
The synthesis and reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the development of various ester, amide, nitrile, and anilino-pyrazole acid derivatives through reactions involving acid chlorides and N-nucleophiles. These methodologies are critical for constructing the pyrazolo[4,3-c]pyridazin-6-one framework and its derivatives, providing a versatile approach for the development of new compounds with potential biological activities (Şener et al., 2002).
Another study on pyridazine derivatives emphasized the synthesis and reactions of 3-substituted pyridazino compounds, which involved the transformation of acid chlorides into anilides and the generation of carbonyl azide, leading to the formation of carbamate and amino derivatives. This research is part of ongoing efforts to explore the chemical diversity and biological potential of pyridazinone-related structures (El-Mariah et al., 2006).
Biological Activities
Novel pyrazolopyrimidopyridazinones have been synthesized and evaluated for their inhibitory activity against phosphodiesterase 5 (PDE5), showing promise as potential agents for the treatment of erectile dysfunction. These compounds, including a derivative with significant potency and selectivity, highlight the therapeutic potential of the pyrazolo[4,3-c]pyridazin-6-one scaffold in developing new treatments for sexual dysfunction (Giovannoni et al., 2006).
Another study focused on the synthesis and reactions of pyridazinones, detailing the preparation of various N-substituted pyridazinones and their derivatives, which were screened for antibacterial activity. This research underscores the potential of pyridazinone derivatives in the development of new antimicrobial agents (Abdel, 1991).
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c13-12(14,15)6-2-1-3-7(4-6)19-9(20)5-8-10(18-19)11(21)17-16-8/h1-5,16H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYWVPRFDFRPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C3C(=N2)C(=O)NN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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